Cas no 1427417-54-6 (5-bromo-6-fluoro-1-benzofuran)

5-Bromo-6-fluoro-1-benzofuran is a halogenated benzofuran derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring both bromine and fluorine substituents, enhances its reactivity and utility as a versatile intermediate in organic synthesis. The electron-withdrawing properties of the halogens facilitate selective functionalization, making it valuable for constructing complex heterocyclic frameworks. This compound exhibits stability under standard conditions, ensuring reliable handling in laboratory settings. Its distinct substitution pattern may also contribute to unique biological activity, supporting investigations in medicinal chemistry. Researchers favor this derivative for its synthetic flexibility and potential role in developing novel bioactive molecules.
5-bromo-6-fluoro-1-benzofuran structure
5-bromo-6-fluoro-1-benzofuran structure
Product name:5-bromo-6-fluoro-1-benzofuran
CAS No:1427417-54-6
MF:C8H4BrFO
Molecular Weight:215.019165039063
CID:4599070
PubChem ID:83917116

5-bromo-6-fluoro-1-benzofuran 化学的及び物理的性質

名前と識別子

    • 5-bromo-6-fluoro-1-benzofuran
    • インチ: 1S/C8H4BrFO/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4H
    • InChIKey: BHLGVJAMAUEQIY-UHFFFAOYSA-N
    • SMILES: O1C2=CC(F)=C(Br)C=C2C=C1

5-bromo-6-fluoro-1-benzofuran Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00976366-1g
5-Bromo-6-fluoro-1-benzofuran
1427417-54-6 95%
1g
¥5180.0 2024-04-17
Chemenu
CM423829-250mg
5-bromo-6-fluoro-1-benzofuran
1427417-54-6 95%+
250mg
$576 2023-02-18
Enamine
EN300-1272426-50mg
5-bromo-6-fluoro-1-benzofuran
1427417-54-6 95.0%
50mg
$245.0 2023-10-02
Aaron
AR01DZGB-1g
5-bromo-6-fluoro-1-benzofuran
1427417-54-6 95%
1g
$1479.00 2025-02-10
Enamine
EN300-1272426-2500mg
5-bromo-6-fluoro-1-benzofuran
1427417-54-6 95.0%
2500mg
$2071.0 2023-10-02
Aaron
AR01DZGB-100mg
5-bromo-6-fluoro-1-benzofuran
1427417-54-6 95%
100mg
$529.00 2025-02-10
Aaron
AR01DZGB-10g
5-bromo-6-fluoro-1-benzofuran
1427417-54-6 95%
10g
$6275.00 2023-12-16
A2B Chem LLC
AX30991-50mg
5-bromo-6-fluoro-1-benzofuran
1427417-54-6 95%
50mg
$293.00 2024-04-20
Enamine
EN300-1272426-1g
5-bromo-6-fluoro-1-benzofuran
1427417-54-6 95%
1g
$1057.0 2023-11-13
1PlusChem
1P01DZ7Z-5g
5-bromo-6-fluoro-1-benzofuran
1427417-54-6 95%
5g
$3851.00 2024-06-20

5-bromo-6-fluoro-1-benzofuran 関連文献

5-bromo-6-fluoro-1-benzofuranに関する追加情報

Introduction to 5-bromo-6-fluoro-1-benzofuran (CAS No. 1427417-54-6)

5-bromo-6-fluoro-1-benzofuran, identified by its Chemical Abstracts Service (CAS) number 1427417-54-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzofuran class, characterized by a fused benzene and furan ring system, which is a common motif in biologically active molecules. The presence of both bromo and fluoro substituents on the benzofuran core introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The structural features of 5-bromo-6-fluoro-1-benzofuran make it an attractive intermediate for synthesizing more complex pharmacophores. The bromine atom at the 5-position provides a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in constructing carbon-carbon bonds. Meanwhile, the fluorine atom at the 6-position contributes to lipophilicity and metabolic stability, key factors in optimizing drug-like properties. These attributes have positioned 5-bromo-6-fluoro-1-benzofuran as a versatile building block in the synthesis of novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of benzofuran derivatives. Several studies have highlighted the biological activity of substituted benzofurans, particularly in the context of anticancer, anti-inflammatory, and antimicrobial applications. For instance, research has demonstrated that certain benzofuran analogs exhibit inhibitory effects on specific enzymes or receptors involved in disease pathways. The introduction of halogen atoms, such as bromine and fluorine, further modulates these biological activities by influencing binding affinity and selectivity.

One notable area of investigation involves the use of 5-bromo-6-fluoro-1-benzofuran in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling and are frequently dysregulated in cancerous cells. By leveraging the reactivity of the bromine substituent, researchers can design libraries of benzofuran-based kinase inhibitors through combinatorial chemistry approaches. Preliminary studies have shown promising results with derivatives of 5-bromo-6-fluoro-1-benzofuran that exhibit potent inhibition against specific kinases while maintaining good selectivity over closely related enzymes.

The role of fluorine in enhancing drug efficacy is another critical aspect worth mentioning. Fluorine atoms can improve metabolic stability by preventing rapid degradation by enzymatic processes. Additionally, fluorine substitution can influence pharmacokinetic properties, such as bioavailability and tissue distribution, which are essential for drug development. The combination of bromine and fluorine in 5-bromo-6-fluoro-1-benzofuran thus offers a synergistic effect, optimizing both synthetic accessibility and pharmacological profile.

Advances in computational chemistry have further accelerated the discovery process for compounds like 5-bromo-6-fluoro-1-benzofuran. Molecular modeling techniques allow researchers to predict binding interactions between benzofuran derivatives and target proteins with high accuracy. This enables the rational design of analogs with enhanced potency and reduced side effects. For example, virtual screening algorithms can identify optimal substituent patterns on the benzofuran core to maximize binding affinity to therapeutic targets.

The synthesis of 5-bromo-6-fluoro-1-benzofuran typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes halogenation reactions followed by functional group interconversions to introduce bromo and fluoro substituents at desired positions. The use of palladium-catalyzed cross-coupling reactions is particularly useful for constructing complex benzofuran scaffolds from simpler building blocks. These synthetic strategies ensure high yields and purity, making 5-bromo-6-fluoro-1-benzofuran readily accessible for further derivatization.

In conclusion, 5-bromo-6-fluoro-1-benzofuran (CAS No. 1427417-54-6) represents a significant compound in medicinal chemistry due to its structural versatility and functional group compatibility. Its potential applications span across various therapeutic areas, particularly in oncology and anti-inflammatory drug development. The ongoing research into halogenated benzofurans underscores their importance as pharmacological tools for addressing unmet medical needs. As synthetic methodologies continue to evolve, compounds like 5-bromo-6-fluoro-1-benzofuran will undoubtedly play a pivotal role in shaping the future of drug discovery.

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